5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione
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Overview
Description
5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
The synthesis of 5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with 3-methylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-[(2-Bromophenyl)methylidene]-3-methylimidazolidine-2,4-dione: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activities.
5-[(2-Phenyl)methylidene]-3-methylimidazolidine-2,4-dione: Lacking the halogen substituent, this compound may have different chemical properties and applications.
The uniqueness of this compound lies in its specific halogen substitution, which can influence its reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88568-75-6 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)9(13-11(14)16)6-7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,16) |
InChI Key |
HMTLURZMERDBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2Cl)NC1=O |
Origin of Product |
United States |
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